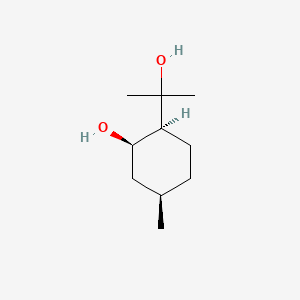

1beta,3beta,4beta-p-Menthane-3,8-diol

描述

属性

CAS 编号 |

238748-68-0 |

|---|---|

分子式 |

C10H20O2 |

分子量 |

172.26 g/mol |

IUPAC 名称 |

(1R,2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |

InChI 键 |

LMXFTMYMHGYJEI-HRDYMLBCSA-N |

SMILES |

CC1CCC(C(C1)O)C(C)(C)O |

手性 SMILES |

C[C@@H]1CC[C@@H]([C@@H](C1)O)C(C)(C)O |

规范 SMILES |

CC1CCC(C(C1)O)C(C)(C)O |

产品来源 |

United States |

科学研究应用

Efficacy as an Insect Repellent

Para-Menthane-3,8-diol has been recognized for its effectiveness as an insect repellent. Studies have shown that PMD can reduce mosquito biting by 90–95% for durations of 6 to 8 hours, comparable to the widely used repellent DEET . The active ingredient in PMD is derived from citronellal through a specific synthesis process that enhances its efficacy and purity .

Case Study: Comparative Efficacy

A study conducted by Trigg and Hill demonstrated that PMD is a potent repellent against various mosquito species. The research highlighted its effectiveness in field tests, establishing PMD as a viable alternative to synthetic repellents .

| Repellent | Duration of Efficacy | Biting Reduction (%) |

|---|---|---|

| PMD | 6-8 hours | 90-95 |

| DEET | Varies | 90-95 |

Safety Profile

Safety evaluations have indicated that PMD does not exhibit mutagenic properties at tested doses . This safety profile enhances its appeal for inclusion in consumer products.

Skin Care Products

Due to its moisturizing properties and pleasant scent, para-Menthane-3,8-diol is increasingly used in cosmetic formulations. It acts as a skin-conditioning agent and fragrance component in lotions and creams.

Market Trends

The demand for natural ingredients in cosmetics has propelled the use of PMD. It is often marketed as a natural alternative to synthetic chemicals, appealing to health-conscious consumers.

Antimicrobial Properties

Research has indicated that para-Menthane-3,8-diol possesses antimicrobial properties. It has been studied for its potential use in treating infections caused by resistant bacterial strains .

Case Study: Antimicrobial Activity

A study published in the Chemistry & Biology Interface journal explored the antimicrobial effects of PMD against various pathogens. The findings suggested significant activity against both bacterial and fungal strains, indicating its potential as an active pharmaceutical ingredient .

Neuroprotective Potential

Emerging research suggests that compounds similar to PMD may have neuroprotective effects. This potential has garnered interest for applications in treating neurodegenerative diseases like Alzheimer's disease .

准备方法

Lignin-Derived Carbon Catalysts

A sulfonated lignin-derived carbon catalyst demonstrated 63.2% cis-PMD selectivity at 95.6% purity (). The porous carbon structure facilitates citronellal adsorption, while sulfonic acid groups provide Brønsted acidity comparable to dilute sulfuric acid.

Solid Acid and Phase Transfer Catalysts

The Chinese patent CN103193598A discloses a solid acid catalyst (e.g., zeolite H-beta) combined with a phase transfer agent (e.g., tetrabutylammonium bromide), achieving 70–75% cis-PMD yield at 50°C (). This system reduces energy consumption and enables catalyst reuse.

Solvent Extraction and Crystallization

Isolation of 1β,3β,4β-PMD from the cis/trans mixture relies on differential solubility in aliphatic hydrocarbons.

-

Extraction: Post-reaction, the crude mixture is extracted with n-heptane (C7), which preferentially dissolves PMD over polar byproducts.

-

Crystallization: Cooling the heptane extract to −50°C precipitates PMD crystals with 99% purity. The cis/trans ratio (64.9:35.1) remains consistent during this step, necessitating further stereochemical resolution.

Solvent Selection:

| Solvent | Carbon Number | Melting Point (°C) | PMD Recovery (%) |

|---|---|---|---|

| n-Pentane | 5 | −129 | 72 |

| n-Hexane | 6 | −95 | 85 |

| n-Heptane | 7 | −91 | 95 |

| n-Octane | 8 | −57 | 88 |

n-Heptane optimizes recovery due to its low polarity and suitable melting range ().

Stereochemical Resolution of 1β,3β,4β-PMD

The 1β,3β,4β configuration arises from specific crystallization conditions.

Low-Temperature Programmed Crystallization

Cooling the PMD-enriched heptane solution to −70°C induces selective crystallization of the 1β,3β,4β isomer, which exhibits lower solubility than its diastereomers (). Sequential recrystallization at incrementally lower temperatures enhances enantiomeric excess (e.e.) to >98%.

常见问题

Q. What are the established synthetic protocols for 1β,3β,4β-p-Menthane-3,8-diol (PMD) in academic research?

PMD is synthesized via acid-catalyzed cyclization of citronellal. A representative method involves reacting citronellal with dilute sulfuric acid (0.3% v/v) at 100°C for 4 hours, followed by neutralization with NaHCO₃ and recrystallization in n-hexane at −18°C, achieving a 96% yield. Polymer-supported scandium triflate catalysts are also used for solvent-free synthesis of PMD derivatives .

Q. What standardized methodologies assess PMD’s repellent efficacy against target insects?

Efficacy is evaluated through field trials measuring protection time (hours) against mosquitoes, biting flies, and gnats. Protocols require comparative studies with controls (e.g., DEET) and adherence to EPA guidelines for repellent testing. For conditional registration, at least one field study must demonstrate efficacy against non-mosquito species .

Q. Which analytical techniques validate PMD’s structural integrity and purity?

¹H NMR is used to confirm stereochemistry and purity. Recrystallization in n-hexane ensures minimal impurities, while gas chromatography-mass spectrometry (GC-MS) quantifies isomer ratios (cis/trans) in synthetic batches .

Q. How are acute dermal toxicity studies designed for PMD in mammalian models?

Studies follow OECD Guideline 434, applying PMD to shaved rodent skin at concentrations up to 1,000 mg/kg. Endpoints include erythema, edema, and histopathology of kidneys, with a 14-day observation period. No adverse effects are reported except transient eye irritation .

Q. What regulatory data gaps exist in PMD’s environmental risk profile?

Conditional registration under FIFRA requires additional efficacy data for gnats and biting flies. While environmental toxicity is deemed low, long-term ecotoxicological studies on aquatic invertebrates are limited .

Advanced Research Questions

Q. How do isomer ratios (cis/trans) influence PMD’s repellent activity?

Isomer-specific activity is tested via bioassays with purified fractions. The cis isomer shows higher volatility and shorter protection time, while the trans isomer provides prolonged efficacy. Synergistic effects are observed in mixed-isomer formulations .

Q. What mechanistic models explain PMD’s non-toxic repellency in insects?

PMD disrupts insect olfactory receptors (e.g., Orco co-receptor in mosquitoes) via competitive inhibition, reducing host-seeking behavior. Electrophysiological studies (e.g., single-sensillum recordings) confirm reduced response to human odorants .

Q. How can solvent-free synthesis of PMD derivatives be optimized for green chemistry applications?

Polymer-supported catalysts (e.g., Sc(OTf)₃) enable acylation without solvents, reducing waste. Reaction parameters (temperature, catalyst loading) are optimized via response surface methodology (RSM) to maximize diester yields .

Q. What strategies resolve contradictions in PMD’s genotoxicity data?

Discrepancies between in vitro (Ames test negative) and in vivo (potential DNA damage) studies are addressed using comet assays on human keratinocytes and follow-up micronucleus tests in rodents. Dose-dependent thresholds are established to clarify risk .

Q. How do computational models predict PMD’s interaction with insect odorant-binding proteins (OBPs)?

Molecular docking simulations (e.g., AutoDock Vina) model PMD’s binding affinity to OBPs. Comparative analysis with DEET reveals PMD’s higher steric hindrance, explaining its species-specific repellency .

Contradictions and Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。